molecular formula C21H20N2O3S2 B3202357 2,4-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1021208-52-5

2,4-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B3202357
CAS No.: 1021208-52-5
M. Wt: 412.5 g/mol
InChI Key: ZHBURPIUKWSEPX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methyl groups at the 2- and 4-positions.

Properties

IUPAC Name

2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14-5-8-20(15(2)12-14)28(25,26)22-17-7-6-16-9-10-23(18(16)13-17)21(24)19-4-3-11-27-19/h3-8,11-13,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBURPIUKWSEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted sulfonamides

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide with three analogs, focusing on structural features, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents on Benzene Sulfonamide Thiophene Carbonyl Position Reference
This compound C₂₁H₂₀N₂O₃S₂ ~412.5 Indolin 2,4-dimethyl 1-position Target Compound
3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide C₂₀H₁₆FN₂O₄S₂ ~430.5 Indolin 3-fluoro, 4-methoxy 1-position
2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-tetrahydroquinolin-6-yl]benzenesulfonamide C₂₂H₂₂N₂O₃S₂ 426.56 Tetrahydroquinolin 2,4,6-trimethyl 1-position

Key Observations :

The 2,4,6-trimethyl analog introduces steric hindrance, which may influence binding interactions in biological systems.

Core Structure Differences: The indolin core in the target compound vs. the tetrahydroquinolin core in alters ring saturation and conformational flexibility, impacting molecular recognition.

Spectroscopic Data :

  • IR Spectroscopy :
    • Sulfonyl (S=O) vibrations typically appear at 1150–1350 cm⁻¹, common to all sulfonamide derivatives .
    • The thiophene-2-carbonyl group in the target compound would exhibit a C=O stretch near 1660–1680 cm⁻¹, consistent with triazole-thione analogs in .
  • NMR :
    • Methyl groups (2,4-dimethyl) on the benzene ring would produce distinct signals at δ 2.3–2.6 ppm in ¹H-NMR, differentiating the target compound from halogenated analogs (e.g., 3-fluoro-4-methoxy derivative ).
Physicochemical and Functional Implications
  • Methoxy and fluoro substituents in may reduce solubility compared to methyl groups due to increased hydrophobicity.
  • Tautomerism and Stability :
    • Unlike triazole-thione derivatives in , the target compound lacks tautomeric equilibria, enhancing stability under physiological conditions.

Biological Activity

2,4-Dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O4S2C_{22}H_{22}N_2O_4S_2, with a molecular weight of approximately 442.6 g/mol. The compound features an indole core linked to a thiophene ring and a benzenesulfonamide group, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC22H22N2O4S2
Molecular Weight442.6 g/mol
CAS Number1021210-12-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions. Subsequent reactions may involve the introduction of the thiophene moiety and the sulfonamide group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those related to this compound. For instance, compounds with similar structures have shown significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Inhibition of Carbonic Anhydrase
A notable study demonstrated that sulfonamide derivatives exhibited potent inhibition against human carbonic anhydrases (hCA I and II), with inhibition constants (Kis) in the low nanomolar range (1.79 ± 0.22 nM for hCA I and 1.72 ± 0.58 nM for hCA II) . This suggests that compounds like this compound may also possess similar mechanisms of action.

Antiviral Activity

Indole derivatives have been investigated for their antiviral properties as well. Research indicates that modifications in the indole structure can enhance antiviral activity against various viruses, including those affecting humans . The presence of thiophene rings in such compounds often contributes to improved biological activity due to their electron-rich nature.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein production pathways, these compounds can exhibit bactericidal or bacteriostatic effects.
  • Antioxidant Properties : Some indole derivatives demonstrate antioxidant activity, which may contribute to their overall biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 2
2,4-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

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